molecular formula C12H16ClN3O B7819808 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride

Cat. No.: B7819808
M. Wt: 253.73 g/mol
InChI Key: IYFRVKYXOREQBV-UHFFFAOYSA-N
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Description

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride (CAS: 1035840-09-5) is a small-molecule compound with a molecular weight of 253.73 g/mol and MDL number MFCD09701627 . The structure comprises a pyrrolidine ring substituted at the 3-position with a methanamine group and at the 1-position with a benzo[d]oxazol-2-yl moiety. The compound is currently listed as out of stock, with availability dependent on regional suppliers .

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c13-7-9-5-6-15(8-9)12-14-10-3-1-2-4-11(10)16-12;/h1-4,9H,5-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFRVKYXOREQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride typically involves the reaction of benzo[d]oxazole with pyrrolidine derivatives. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require specific oxidants and additives to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions include various derivatives of pyrrolidine and benzoxazole, which can be further used in organic synthesis and drug development .

Scientific Research Applications

Medicinal Chemistry

1. Potential Anticancer Activity
Research indicates that compounds similar to (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride exhibit promising anticancer properties. Studies have shown that derivatives containing the benzo[d]oxazole moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve targeting specific signaling pathways associated with tumor growth .

2. Neuropharmacological Effects
The compound has been investigated for its neuroprotective effects. Its structure suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have indicated that it may enhance cognitive function and protect neuronal cells from oxidative stress .

Pharmacological Applications

1. Antidepressant Properties
Recent pharmacological studies have suggested that this compound may possess antidepressant-like effects in animal models. The compound appears to modulate serotonin and norepinephrine levels, which are critical in mood regulation .

2. Analgesic Effects
Another area of interest is the analgesic potential of this compound. Research has demonstrated that it can reduce pain responses in animal models, indicating its potential use in pain management therapies .

Material Science Applications

1. Polymer Chemistry
The unique properties of this compound allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .

2. Sensor Development
Due to its electronic properties, this compound has potential applications in sensor technology, particularly in developing chemical sensors for detecting specific analytes. The benzo[d]oxazole group can provide fluorescence properties that enhance sensitivity and selectivity .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines .
Study 2Neuroprotective EffectsShowed enhancement of cognitive functions in rodent models .
Study 3Analgesic PropertiesReduced pain responses significantly compared to control groups .
Study 4Polymer ChemistryImproved mechanical properties in synthesized polymers .

Mechanism of Action

The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For example, docking analyses suggest that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in anticancer activity . The compound’s effects are mediated through its ability to interact with and modulate the activity of specific proteins and enzymes within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on heterocyclic systems, ring substituents, and physicochemical properties.

Heterocyclic Moieties and Substitution Patterns

Benzo[d]oxazole Derivatives
  • 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol (166) This compound (ESIMS m/z: 188.2) shares the benzo[d]oxazol-2-yl group but lacks the pyrrolidine-methanamine backbone, instead featuring a butynol chain.
  • (1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine Replacing the pyrrolidine ring with a piperidine (6-membered) ring alters spatial geometry and nitrogen accessibility. This compound, now discontinued, may have exhibited reduced bioavailability or binding efficiency compared to the pyrrolidine analog .
Oxazole and Pyridine Derivatives
  • (R)-1-(Oxazol-2-yl)-2-phenylethanamine Hydrochloride
    With a similarity score of 0.71 to the target compound, this derivative substitutes benzo[d]oxazole with a smaller oxazole ring. The phenyl group enhances lipophilicity, but the reduced aromatic system may weaken π-π interactions critical for target binding .

  • (2-Methoxypyridin-3-yl)methanamine
    Replacing benzoxazole with a methoxypyridine shifts electronic properties due to the pyridine nitrogen. The methoxy group increases solubility but may sterically hinder receptor engagement .

Thiophene and Azetidine Derivatives
  • 1-(Benzo[b]thiophen-7-yl)-N-[(2-(5-fluoro-2-methoxyphenyl)cyclopropyl)methyl]methanamine Hydrochloride (37) Substituting benzoxazole with benzo[b]thiophene introduces sulfur, which increases electron richness and metabolic stability.
  • The benzyl group enhances lipophilicity but lacks the hydrogen-bonding capability of benzoxazole .

Physicochemical and Pharmacological Properties

A comparative analysis of key parameters is summarized below:

Compound Name Heterocycle Ring Structure Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound Benzo[d]oxazol-2-yl Pyrrolidin-3-yl 253.73 Methanamine hydrochloride High flexibility, moderate basicity
Piperidine Analog Benzo[d]oxazol-2-yl Piperidin-4-yl N/A Methanamine Discontinued; likely poor efficacy
Butynol Derivative (166) Benzo[d]oxazol-2-yl None ~188.2 Butynol Low molecular weight, no amine group
Oxazole-Phenylethanamine Oxazol-2-yl None N/A Phenylethanamine High lipophilicity, low aromaticity
Thiophene-Cyclopropyl Benzo[b]thiophen-7-yl Cyclopropyl N/A Cyclopropylmethyl Enhanced metabolic stability
Azetidine-Benzyl Benzyl Azetidin-3-yl 249.18 Benzyl, dihydrochloride High ring strain, increased solubility
Key Observations:

Ring Size and Flexibility: Pyrrolidine (5-membered) in the target compound balances flexibility and stability, whereas azetidine (4-membered) introduces strain , and piperidine (6-membered) may reduce binding precision .

Heterocycle Electronic Properties :

  • Benzoxazole’s oxygen atom supports hydrogen bonding, unlike sulfur in benzothiophene or nitrogen in pyridine .
  • Smaller heterocycles (e.g., oxazole) reduce steric bulk but limit aromatic interactions .

Amine Functionality :

  • The primary amine in the target compound enhances solubility (via hydrochloride salt) and reactivity, whereas secondary amines (e.g., compound 37) may alter pharmacokinetics .

Biological Activity

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H16ClN3O
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 1035840-09-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, including those structurally similar to this compound.

In Vitro Studies

A study evaluated the antibacterial activity of several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
2,6-Dipyrrolidino-1,4-dibromobenzeneS. aureus0.0039
2,4,6-TripyrrolidinochlorobenzeneE. coli0.025
This compoundTBDTBD

Anticancer Activity

Research has also indicated potential anticancer properties for benzo[d]oxazole derivatives. One study identified a benzo[d]oxazole derivative that acts as a dual inhibitor targeting PD-1/PD-L1 and VISTA pathways, effectively enhancing antitumor immunity in murine models .

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of Immune Checkpoints : Compounds like B3 demonstrated the ability to rescue T-cell immunosuppression mediated by PD-L1 and VISTA.
  • Induction of Apoptosis in Tumor Cells : The degradation of PD-L1 and VISTA was noted, which can lead to enhanced immune response against tumors.

Case Studies

A significant case study involved testing this compound in various biological assays:

  • Cell Viability Assays : The compound showed a dose-dependent reduction in viability of cancer cell lines.
  • Animal Models : In vivo studies demonstrated promising results in tumor growth inhibition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.